5-Methylisoxazole
Overview
Description
5-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions in the ring.
Mechanism of Action
Target of Action
5-Methylisoxazole is a five-membered heterocyclic pharmacophore that is widely used in drug discovery research .
Mode of Action
It is known that functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity
Biochemical Pathways
It is known that isoxazole and its derivatives have a broad spectrum of pharmacological properties
Pharmacokinetics
It is known that similar compounds, such as zonampanel, an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist, are predominantly excreted in the urine unchanged
Action Environment
It is known that the presence of certain solvents can modulate the competition between amide-containing isoxazole compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylisoxazole can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by ring closure with hydroxylamine under alkaline conditions .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their reduced reaction times and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield dihydroisoxazoles.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Methylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Isoxazole: The parent compound with similar structural features but without the methyl group.
3-Amino-5-methylisoxazole: A derivative with an amino group at the third position.
5-Amino-3-methylisoxazole: Another derivative with an amino group at the fifth position
Uniqueness: 5-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the fifth position influences its electronic properties and interaction with biological targets .
Properties
IUPAC Name |
5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOIYCTCOEHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064000 | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-44-6 | |
Record name | 5-Methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYLISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methylisoxazole?
A1: The molecular formula of this compound is C4H5NO, and its molecular weight is 83.09 g/mol.
Q2: Are there any spectroscopic data available for this compound and its derivatives?
A2: Yes, research articles report using techniques like IR and 1H NMR to confirm the structures of newly synthesized this compound derivatives []. X-ray crystallography has also been employed to determine the structure of specific derivatives like N-[this compound amino-3-yl]-3,5-di-tert-butylsalicylaldimine [].
Q3: What happens when this compound undergoes thermal decomposition?
A3: Studies using shock tubes have revealed that the primary products of this compound thermal decomposition are propionitrile and carbon monoxide. Other byproducts include ethane, methane, acetonitrile, and hydrogen cyanide. Interestingly, the presence of toluene doesn't impact the concentrations of propionitrile and acetonitrile, suggesting a lack of radical chain reactions in their formation [].
Q4: What is the main biological target of the drug Leflunomide?
A4: Leflunomide, a derivative of this compound-4-carboxamide, primarily targets dihydroorotate dehydrogenase (DHODH) []. This enzyme plays a crucial role in pyrimidine synthesis, and its inhibition is thought to be the primary mechanism behind Leflunomide's effects.
Q5: What are the concerns related to Leflunomide's metabolism?
A5: Two major concerns revolve around Leflunomide's metabolic pathway: potential liver toxicity and teratogenicity. These adverse effects are suspected to be linked to the cleavage of the N-O bond within the isoxazole ring during its conversion to the active metabolite, teriflunomide [].
Q6: Are there alternative scaffolds to the this compound-4-carboxamide core of Leflunomide being explored?
A6: Yes, researchers are investigating the this compound-3-carboxamide scaffold as a potentially safer alternative to Leflunomide's core structure []. Studies on a specific compound, UTL-5b, based on this scaffold, showed that it doesn't undergo N-O bond cleavage during metabolism and exhibits a lower acute toxicity profile compared to Leflunomide and teriflunomide [].
Q7: What are the pharmacological effects of this compound-3-carboxamide derivatives?
A7: Research indicates that these compounds, specifically UTL-5b, maintain significant pharmacological activities despite their structural difference from Leflunomide. They exhibit anti-inflammatory and antiarthritic effects, and some even show a potential for liver protection, unlike Leflunomide, which carries a risk of liver toxicity [].
Q8: How does this compound relate to the function of AMPA receptors?
A8: The compound α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) is a key excitatory neurotransmitter in the brain and acts on AMPA receptors. Several studies investigated the role of this compound derivatives, particularly as antagonists of AMPA receptors. These antagonists show potential in modulating AMPA receptor activity, suggesting possible therapeutic avenues for conditions involving glutamate excitotoxicity [, , , , , , , , ].
Q9: How do agonists of metabotropic glutamate receptors (mGluRs) influence APP processing?
A9: Research shows that activating mGluRs in rat brain cortical and hippocampal slices leads to an increase in the release of soluble amyloid precursor protein derivatives (APPs) []. This effect is mediated through protein kinase C (PKC)-dependent mechanisms.
Q10: What is the role of AMPA receptors in the control of growth hormone (GH) secretion?
A10: Studies on rats revealed that AMPA receptors play a stimulatory role in GH secretion throughout their lifespan []. This effect involves nitric oxide synthesis during the prepubertal stage and impacts pulsatile GH secretion in adulthood [].
Q11: How do serotonin receptors interact with AMPA receptors in the context of GH secretion?
A11: Research indicates that stimulating serotonin receptors, specifically 5-HT1 and 5-HT2 receptors, using specific agonists can inhibit the AMPA-stimulated GH secretion in prepubertal male rats []. Conversely, activating 5-HT3 receptors enhances the effect of AMPA on GH secretion [].
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